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molecular formula C8H6BrFO2 B1527644 4-Bromo-2-fluoro-5-methoxybenzaldehyde CAS No. 749931-20-2

4-Bromo-2-fluoro-5-methoxybenzaldehyde

Cat. No. B1527644
M. Wt: 233.03 g/mol
InChI Key: TWHBNRXZMJJLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

To a N2 purged flask is added TiCl4 (0.44 mL) followed by 2-Bromo-4-fluoro-1-methoxy-benzene (400 mg, 1.95 mmol). The stirred mixture is cooled in an ice water bath and treated dropwise with 1,1-dichloromethyl methyl ether (0.35 mL, 1.95 mmol). After stirring for 90 minutes, the resulting slurry is treated with CH2Cl2 (200 mL) and reaction is allowed to warm up to room temperature. After passing through a column, the title compound is isolated (220 mg, 48%). MS (ESI): 232.9 (M+1)+1.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.44 mL
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[CH3:11][O:12]C(Cl)Cl>Cl[Ti](Cl)(Cl)Cl.C(Cl)Cl>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[CH:4][C:5]([CH:11]=[O:12])=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OC
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
0.44 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is cooled in an ice water bath

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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